(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Overview
Description
BS-194 is a potent and selective inhibitor of cyclin-dependent protein kinases (CDKs). It is known for its ability to inhibit CDK2, CDK1, CDK5, CDK7, and CDK9 with varying degrees of potency. This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BS-194 involves the preparation of (2S,3S)-3-[(3-isopropyl-7-(benzylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino]-1,2,4-butanetriol. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Substitution reactions: Introduction of the isopropyl and benzylamino groups through substitution reactions.
Final assembly: Coupling the core structure with the butanetriol moiety to form the final compound.
Industrial Production Methods
Industrial production of BS-194 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
BS-194 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The benzylamino and isopropyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
BS-194 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of cancer cell proliferation, particularly in breast cancer and colon cancer
Cell Cycle Studies: BS-194 is valuable in studying the cell cycle, as it can induce cell cycle arrest in the S and G2/M phases.
Drug Development: The compound is used in the development of new therapeutic agents targeting CDKs
Biological Studies: It is employed in various biological assays to understand the role of CDKs in cellular processes.
Mechanism of Action
BS-194 exerts its effects by inhibiting the activity of cyclin-dependent protein kinases. The compound binds to the active site of these kinases, preventing their interaction with substrates. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
BS-194 is unique in its selectivity and potency as a CDK inhibitor. Similar compounds include:
Roscovitine: Another CDK inhibitor, but with different selectivity and potency profiles.
Flavopiridol: A broad-spectrum CDK inhibitor with a different mechanism of action.
Dinaciclib: A potent CDK inhibitor with a broader range of targets compared to BS-194
BS-194 stands out due to its high selectivity for CDK2, CDK1, CDK5, CDK7, and CDK9, making it a valuable tool in targeted cancer research .
Properties
IUPAC Name |
(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWIRSMQRQYJG-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109905 | |
Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092443-55-4 | |
Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BS-194?
A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].
Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?
A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.
Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?
A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.
Q4: What is the pharmacokinetic profile of BS-194?
A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.
Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?
A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.
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